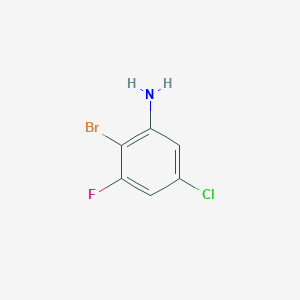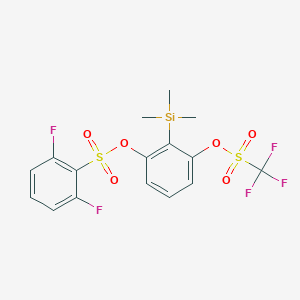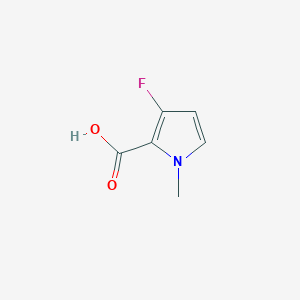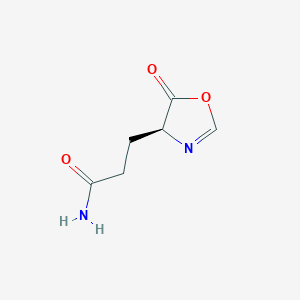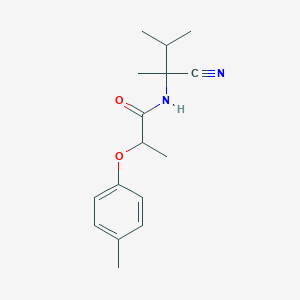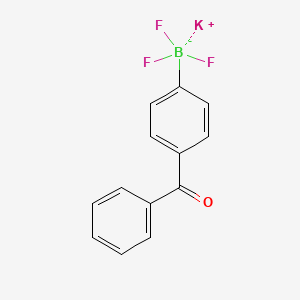
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a glutaminate backbone with multiple functional groups, including a mercapto group, a methoxy group, and an amino group, which contribute to its reactivity and versatility in chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride typically involves multi-step organic synthesis techniques. The process may start with the preparation of the glutaminate backbone, followed by the introduction of the mercapto group, the methoxy group, and the amino group through various chemical reactions such as nucleophilic substitution, esterification, and amidation. Specific reaction conditions, such as temperature, pH, and solvents, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures consistent quality and scalability of the production process. Safety measures and environmental considerations are also critical in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the mercapto group may yield disulfides, while reduction of the carbonyl groups may produce alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biochemical pathways involving glutaminate derivatives.
Medicine: Potential therapeutic applications due to its bioactive functional groups.
Industry: Use in the development of specialty chemicals and materials.
作用機序
The mechanism by which Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride exerts its effects is likely related to its ability to interact with specific molecular targets and pathways. The mercapto group may form covalent bonds with thiol-containing proteins, while the amino and methoxy groups may participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds to Methyl N5-(3-mercapto-1-((2-methoxy-2-oxoethyl)amino)-1-oxopropan-2-yl)glutaminate dihydrochloride include other glutaminate derivatives with different functional groups. Examples include:
- N5-(3-mercapto-1-oxopropan-2-yl)glutaminate
- Methyl N5-(1-oxopropan-2-yl)glutaminate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both mercapto and methoxy groups, along with the glutaminate backbone, makes it a versatile compound for various chemical and biological studies.
特性
分子式 |
C12H23Cl2N3O6S |
|---|---|
分子量 |
408.3 g/mol |
IUPAC名 |
methyl 2-amino-5-[[1-[(2-methoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate;dihydrochloride |
InChI |
InChI=1S/C12H21N3O6S.2ClH/c1-20-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)21-2;;/h7-8,22H,3-6,13H2,1-2H3,(H,14,18)(H,15,16);2*1H |
InChIキー |
VXWXLLAUXLBITF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)OC)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)


